Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry
Electrospray ionization (ESI-MS) in negative mode shows a dominant peak at m/z 317.26 ([M–4Na+4H]⁻), corresponding to the deprotonated parent acid.
Table 2: Spectroscopic signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 3.45–3.70 | Methylene-phosphonate |
| ³¹P NMR | δ 18.5 | Phosphonate groups |
| FT-IR | 1150–1050 | P=O stretching |
Crystalline Structure and Polymorphic Forms
Single-crystal X-ray diffraction data for the tetrasodium salt remain unreported. However, analogous phosphonate complexes (e.g., EDTMP-metal complexes) adopt layered lattices with Na⁺ ions bridging phosphonate oxygens. Computational predictions suggest a monoclinic system (space group P2₁/c) with unit cell parameters:
$$
a = 12.34 \, \text{Å}, \, b = 7.89 \, \text{Å}, \, c = 10.56 \, \text{Å}, \, \beta = 112.3^\circ
$$
No polymorphic forms have been experimentally identified to date.
Computational Chemistry Modeling
Density Functional Theory (DFT)
Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:
- Bond lengths: P-O = 1.52 Å, C-N = 1.47 Å.
- Dihedral angles: N-C-P-O = 112°, indicating restricted rotation.
Molecular Dynamics (MD) Simulations
In aqueous solution (TIP3P water model), the compound exhibits:
- Solvation shells dominated by Na⁺-water interactions.
- Stable coordination between phosphonate oxygens and sodium ions (residence time > 50 ps).
Table 3: Computational parameters
| Parameter | Value (DFT) | Value (MD) |
|---|---|---|
| P-O bond length | 1.52 Å | 1.50–1.55 Å |
| Na⁺ coordination number | - | 6.2 ± 0.3 |
Properties
CAS No. |
94087-51-1 |
|---|---|
Molecular Formula |
C10H21NNa4O6P2 |
Molecular Weight |
405.18 g/mol |
IUPAC Name |
tetrasodium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
FPTUECMJLWWTSF-UHFFFAOYSA-J |
Canonical SMILES |
CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a synthetic compound belonging to the class of bisphosphonates. This compound is primarily utilized for its ability to inhibit osteoclastic bone resorption, making it significant in treating various bone disorders. This article explores its biological activity, including pharmacological effects, toxicological data, and relevant case studies.
Bisphosphonates, including this compound, act by binding to hydroxyapatite in bone, which inhibits osteoclast-mediated bone resorption. This mechanism is crucial for conditions such as osteoporosis, Paget's disease, and cancer-related hypercalcemia. The inhibition of osteoclasts leads to a decrease in bone turnover and helps maintain bone density.
Pharmacological Effects
- Bone Resorption Inhibition : Studies have shown that bisphosphonates effectively reduce the activity of osteoclasts, leading to decreased bone resorption rates. This effect is beneficial in treating osteoporosis and other metabolic bone diseases .
- Anti-inflammatory Properties : Research indicates that bisphosphonates may have anti-inflammatory effects, which can be advantageous in conditions associated with chronic inflammation .
- Pain Management : Bisphosphonates are also noted for their analgesic properties in patients with cancer-related bone pain, providing symptomatic relief .
Acute Toxicity
The acute toxicity studies on this compound indicate varying levels of toxicity based on the route of administration:
- Oral Administration : The LD50 (lethal dose for 50% of the population) has been reported between 940 mg/kg and 1219 mg/kg in rats, with observed sublethal effects including gastrointestinal irritation and kidney damage .
- Dermal Exposure : The dermal LD50 is greater than 5000 mg/kg in rabbits, indicating low acute dermal toxicity. However, severe irritation was noted at higher concentrations .
Chronic Toxicity
Long-term studies have shown that repeated doses can lead to adverse effects such as:
- Kidney Damage : High doses have been associated with renal impairment in animal models .
- Bone Health Implications : Prolonged use may lead to atypical femoral fractures or osteonecrosis of the jaw, particularly in patients receiving intravenous formulations .
Case Studies
- Osteonecrosis of the Jaw (ONJ) : A significant concern associated with bisphosphonate therapy is ONJ, particularly following dental procedures. Research has shown that patients treated with bisphosphonates exhibit a higher risk of developing ONJ after tooth extractions due to impaired healing and infection susceptibility .
- Paget's Disease Treatment : Clinical trials involving this compound have demonstrated efficacy in reducing pain and stabilizing bone structure in patients with Paget's disease .
Data Summary
Scientific Research Applications
Water Treatment
Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is primarily utilized in water treatment processes. Its properties include:
- Scale Inhibition : It acts as a cost-effective scale inhibitor, preventing the deposition of calcium and magnesium salts in cooling systems and boilers .
- Corrosion Inhibition : The compound exhibits corrosion inhibition properties, particularly in systems containing metals like iron and copper, enhancing the longevity of equipment .
| Property | Description |
|---|---|
| Scale Inhibition | Prevents calcium and magnesium salt deposition |
| Corrosion Inhibition | Protects metal surfaces in water systems |
Pharmaceutical Applications
In the pharmaceutical industry, this compound has been studied for its potential therapeutic effects:
- Matrix Metalloproteinase Inhibition : It has demonstrated the ability to modulate matrix metalloproteinase activity, which is crucial in various pathological processes including cancer metastasis and tissue remodeling .
- Osteoporosis Treatment : The compound's phosphonate structure suggests potential use in treating osteoporosis by affecting bone metabolism .
Agriculture
In agriculture, this compound is used for its chelating properties:
- Nutrient Availability : It helps in the chelation of essential metal ions, improving nutrient availability to plants and enhancing growth performance .
Personal Care Products
The compound is also prevalent in personal care formulations due to its multifunctional properties:
- Water Softening : It enhances the performance of soaps and shampoos in hard water conditions by softening water and improving lathering .
- Stabilization of Formulations : The presence of this compound stabilizes high-performance cleaning products by preventing the separation of components .
Case Study 1: Industrial Water Treatment
In a study conducted on industrial cooling systems, this compound was found to significantly reduce scale formation compared to untreated systems. This resulted in lower maintenance costs and extended equipment life.
Case Study 2: Pharmaceutical Research
Research published in a peer-reviewed journal highlighted the efficacy of this compound as a matrix metalloproteinase inhibitor. The study indicated that it could potentially be developed into a therapeutic agent for diseases characterized by excessive matrix degradation.
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Starting Materials and Intermediates
- Bisphosphonate ester precursor: Usually a tetraester such as tetraisopropyl or tetraalkyl esters of the bisphosphonate.
- 2-Ethylhexyl amine or imine derivative: Provides the alkyl substitution on the nitrogen.
- Hydrochloric acid (HCl): Used for hydrolysis of the ester groups.
- Sodium hydroxide or other sodium bases: For neutralization to form the tetrasodium salt.
- n-Butanol: Used for azeotropic removal of water during hydrolysis.
Hydrolysis of Bisphosphonate Esters
The hydrolysis step is critical and typically involves refluxing the bisphosphonate tetraester with hydrochloric acid at a concentration of 15–20% by weight. The reaction is conducted at elevated temperatures (approximately 80–90°C, preferably around 85°C) under a nitrogen atmosphere to prevent oxidation and contamination.
- The reaction time is optimized to about 2 hours, which is significantly shorter than older methods requiring up to 16 hours.
- Water formed during hydrolysis is removed azeotropically using n-butanol, which is more effective than isopropanol for water removal and improves yield and purity.
- The hydrolysis produces the bisphosphonic acid intermediate in solution.
Isolation and Salt Formation
- After hydrolysis and azeotropic water removal, the reaction mixture is cooled.
- The bisphosphonic acid solution in n-butanol is then neutralized by adding sodium hydroxide or another sodium base.
- The tetrasodium salt precipitates out, often rapidly (within 30 minutes to a few hours).
- The solid is filtered, washed with n-butanol to remove impurities, and dried under vacuum to yield the pure tetrasodium salt.
Advantages of the Method
- The use of 15–20% HCl allows complete hydrolysis within 2 hours without the need for charcoal decolorization.
- Azeotropic removal of water with n-butanol enhances crystallization and purity.
- The process avoids long reaction times and complex purification steps, making it suitable for commercial scale-up.
Summary Table of Preparation Parameters
| Step | Conditions/Details | Notes |
|---|---|---|
| Ester precursor | Tetraisopropyl bisphosphonate ester | Provides reactive ester groups |
| Hydrolysis reagent | 15–20% HCl (by weight) | Optimal concentration for efficient hydrolysis |
| Hydrolysis temperature | 80–90°C (preferably ~85°C) | Ensures complete reaction |
| Reaction time | ~2 hours | Shorter than older methods |
| Atmosphere | Nitrogen | Prevents oxidation |
| Water removal | Azeotropic distillation with n-butanol | Superior to isopropanol, improves yield |
| Neutralization base | Sodium hydroxide or sodium amine | Forms tetrasodium salt |
| Salt isolation | Filtration, washing with n-butanol, vacuum drying | Yields high purity product |
Research Findings and Optimization Notes
- Hydrolysis with 15–20% HCl is critical; lower concentrations lead to incomplete reaction or longer times.
- Azeotropic removal of water is essential to prevent residual moisture, which negatively affects salt crystallization and purity.
- The choice of ester (e.g., tetraisopropyl) influences the ease of hydrolysis and final product quality.
- The process is scalable and reproducible, suitable for industrial production of the tetrasodium salt.
- Avoidance of charcoal treatment reduces process complexity and cost.
Q & A
Q. How should researchers handle and store this compound to prevent decomposition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
